N-(2-氨基乙基)异烟酰胺

描述

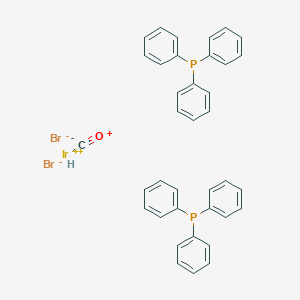

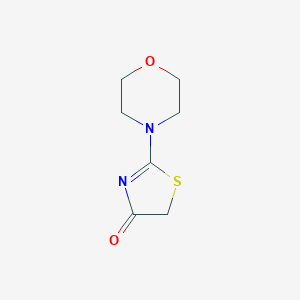

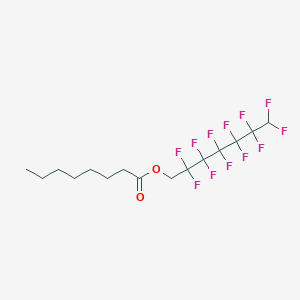

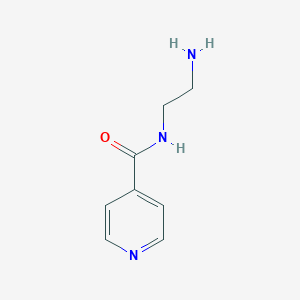

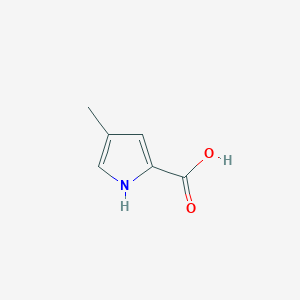

N-(2-Aminoethyl)isonicotinamide is a chemical compound with the molecular formula C8H11N3O . It contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)isonicotinamide derivatives has been reported in the literature . One method involves a one-pot three-component cycloaddition reaction using isoniazid, aromatic aldehyde, and 2,3-dihydrofuran in the presence of Montmorillonite K-10 catalyst under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)isonicotinamide is non-planar in general with the pyridine ring twisted with respect to the central hydrazone moiety . The crystal structures depict various intermolecular interactions, including N–H⋯O, C–H⋯O, N–H⋯N, and C–H⋯N hydrogen bonding along with weak C–H … π and π … π contacts .

Physical And Chemical Properties Analysis

N-(2-Aminoethyl)isonicotinamide has a molecular weight of 165.19 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 165.090211983 g/mol . The topological polar surface area is 68 Ų .

科学研究应用

Biomedicine: Peptide Nucleic Acids (PNAs)

- Field : Biomedicine

- Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .

- Method : To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored. This includes the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .

- Results : The modifications have resulted in PNAs with improved properties, including higher stability of PNA-DNA duplexes, improved sequence selectivity on hybridization, and resistance to nucleases and proteases .

Chemical Synthesis: Isonicotinamide-Based Compounds

- Field : Chemical Synthesis

- Application : Isonicotinamide-based compounds are used in the synthesis of new organic and inorganic materials linked by intermolecular forces .

- Method : The reaction between [Cu (μ-OAc) (μ-Pip) (MeOH)] 2 and isonicotinamide (Isn) in MeOH as solvent yielded two mixture pairs of three compounds .

- Results : The resulting compounds exhibited different structures and supramolecular assemblies, directed mainly by the isonicotinamide ligand .

Material Science: Silicone Antifouling Coating

- Field : Material Science

- Application : The compound is used in the development of silicone antifouling coatings and epoxy primers .

- Method : N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin. This resin is then uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .

- Results : The resulting coating has good adhesion properties. The shear strength of the matching coating system is 0.37 MPa, and it shows a good tie performance .

Material Science: Nanocellulose Aerogels

- Field : Material Science

- Application : The compound is used in the synthesis of amine-modified spherical nanocellulose aerogels .

- Method : The N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-CNC aerogel is fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels into which the amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

- Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Biomedicine: Oligonucleotides for Therapeutic Applications

- Field : Biomedicine

- Application : Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .

- Method : Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .

- Results : Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms .

Biomedicine: Hepatotropic Paramagnetic Contrast Agent

- Field : Biomedicine

- Application : The compound is used as a hepatotropic paramagnetic contrast agent (PMCA) for magnetic resonance imaging (MRI) of rat liver .

- Method : The Mn-DTPA-GDOF accumulation dynamics in the liver were monitored on a Toshiba Vantage Titan 1.5 T MRI scanner .

- Results : The contrast index of normal liver was 147 ± 5% and was reached by 20 min .

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365393 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)isonicotinamide | |

CAS RN |

17704-88-0 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)